
3-(Bromomethyl)-4-cyanobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-4-cyanobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromomethyl group and a cyano group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-4-cyanobenzoic acid typically involves the bromination of 4-cyanobenzoic acid. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-4-cyanobenzoic acid undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoic acids.
Reduction: Formation of 4-aminobenzoic acid derivatives.
Oxidation: Formation of 4-cyanobenzoic acid derivatives with additional carboxyl groups.
Scientific Research Applications
3-(Bromomethyl)-4-cyanobenzoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Biological Studies: Utilized in the study of biochemical pathways and molecular interactions due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-4-cyanobenzoic acid depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The bromomethyl group acts as an electrophile, attracting nucleophiles to form new covalent bonds.
Reduction: The cyano group is reduced to an amine, which can participate in further chemical reactions.
Oxidation: The bromomethyl group is oxidized to a carboxylic acid, altering the compound’s reactivity and solubility.
Comparison with Similar Compounds
Similar Compounds
4-Cyanobenzoic Acid: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
3-Bromobenzoic Acid: Lacks the cyano group, resulting in different reactivity and applications.
3-(Chloromethyl)-4-cyanobenzoic Acid: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and reaction conditions.
Uniqueness
3-(Bromomethyl)-4-cyanobenzoic acid is unique due to the presence of both bromomethyl and cyano groups, which provide a combination of reactivity and versatility in various chemical reactions. This makes it a valuable compound in organic synthesis and material science.
Properties
Molecular Formula |
C9H6BrNO2 |
|---|---|
Molecular Weight |
240.05 g/mol |
IUPAC Name |
3-(bromomethyl)-4-cyanobenzoic acid |
InChI |
InChI=1S/C9H6BrNO2/c10-4-8-3-6(9(12)13)1-2-7(8)5-11/h1-3H,4H2,(H,12,13) |
InChI Key |
ROMFMBGMRKUSTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)CBr)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(But-3-yn-1-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11756748.png)
![6-Mercaptobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B11756756.png)
![Methyl 2-{2,3-dihydrospiro[indene-1,4'-piperidin]-1'-yl}acetate](/img/structure/B11756768.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756774.png)
![tert-Butyl 4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11756782.png)
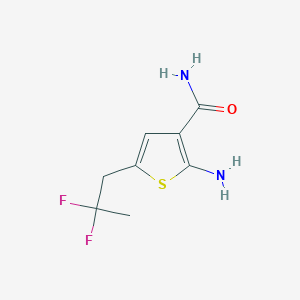
![(E)-N-[(8-bromoquinoxalin-5-yl)methylidene]hydroxylamine](/img/structure/B11756807.png)
![N,N-dimethyl-4-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)aniline](/img/structure/B11756812.png)
![5-Hydroxy-2-[2-(3-methoxyphenyl)ethenyl]-1-benzofuran-3-carbaldehyde](/img/structure/B11756816.png)
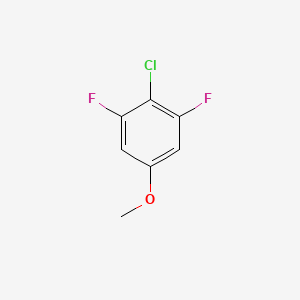
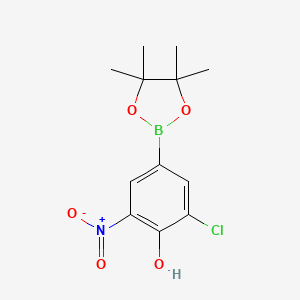
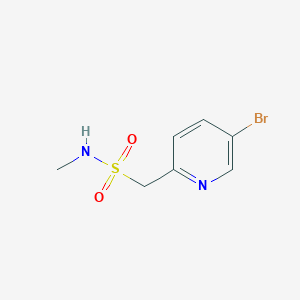
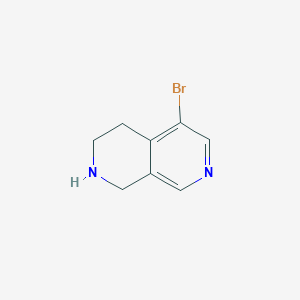
![4-Phenyl-2,7-diazaspiro[4.5]decan-1-one](/img/structure/B11756841.png)
